
5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride
Overview
Description
5-(1,3-Dihydro-isoindol-2-yl)-pentanoic acid hydrochloride, commonly referred to as 5-DIPH, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and ethanol. 5-DIPH has been studied for its potential use in the synthesis of various compounds, as well as its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Supramolecular Structures and Synthesis
- The reaction of triphenyltin(IV) hydroxide with derivatives of isophthalic acid and benzoic acid, including compounds similar to 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid, led to the formation of complexes characterized by 1D molecular chains and intermolecular C–H···O hydrogen bonds. These complexes were also studied for their thermal stability (Liu et al., 2011).
Applications in Antibiotics and Biochemical Processes
- Synthesis of natural compounds present in antibiotic pyridomycin, structurally related to the compound of interest, has been demonstrated. This synthesis involved regiospecific introduction of a pyridyl group, followed by a series of transformations leading to the desired compound (Kinoshita & Mariyama, 1975).
Solubility and Physical Properties
- The solubility of a derivative of 5-(Dithiolan-3-yl)pentanoic acid was studied in mixed solvents, revealing that solubility increased with temperature and solvent volume ratio. This study contributes to understanding the solubility properties of structurally similar compounds (Zhang et al., 2010).
Inhibition of Mycolic Acid Biosynthesis
- Methyl esters of cyclopropene and cyclopropane analogues, similar in structure to 5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid, were synthesized as possible inhibitors of mycolic acid biosynthesis, a key component in tuberculosis bacteria (Hartmann et al., 1994).
Biocatalysis in Drug Synthesis
- A combination of hydroformylation and biocatalysis was employed for synthesizing (S)-Allysine Ethylene Acetal, a key intermediate in ACE and NEP inhibitors. This approach might be applicable for synthesizing structurally related compounds (Cobley et al., 2011).
Nitric Oxide Synthase Inhibition
- The study of S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases (NOS) provides insights into the biochemical applications of amino acids structurally related to the compound (Ulhaq et al., 1998).
properties
IUPAC Name |
5-(1,3-dihydroisoindol-2-yl)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)7-3-4-8-14-9-11-5-1-2-6-12(11)10-14;/h1-2,5-6H,3-4,7-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVISDJNKNVPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dihydro-isoindol-2-YL)-pentanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)
![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)
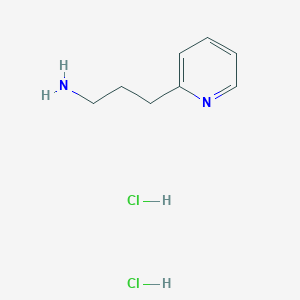
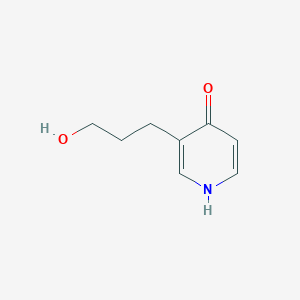
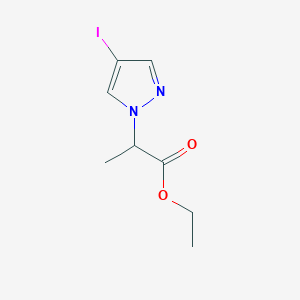
![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile](/img/structure/B1391195.png)
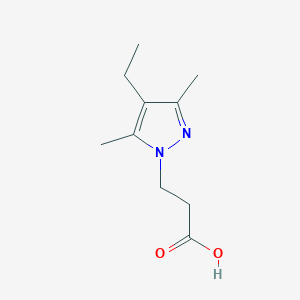
![[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B1391198.png)
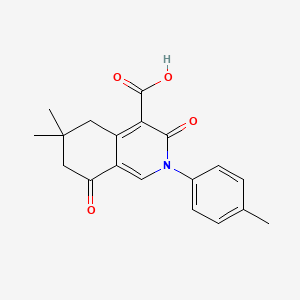
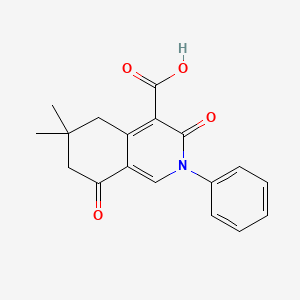
![Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391201.png)
![Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391202.png)
![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)